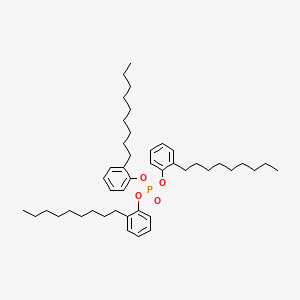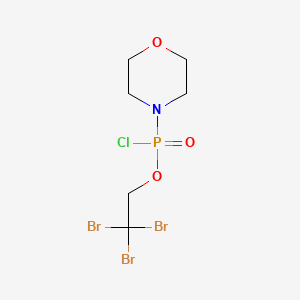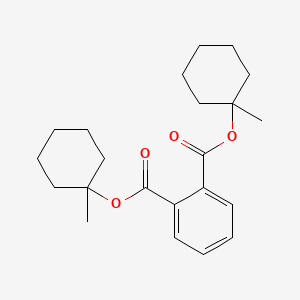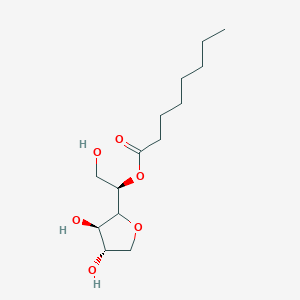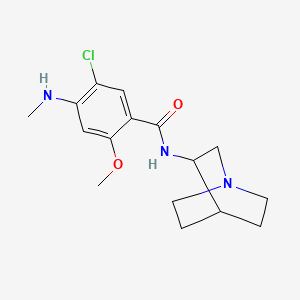
2-Phenylthiomorpholine
Descripción general
Descripción
2-Phenylthiomorpholine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Phenylthiomorpholine is1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 . The canonical SMILES representation is C1CSC(CN1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
2-Phenylthiomorpholine has a molecular weight of 179.28 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 132 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond .Aplicaciones Científicas De Investigación
Medicine: Antiviral and Anticancer Applications
2-Phenylthiomorpholine derivatives have been explored for their potential in medical applications, particularly in antiviral and anticancer therapies. The compound’s structural similarity to benzofuran derivatives, which are known for their strong biological activities, suggests its potential utility in drug development . For instance, benzofuran compounds have been utilized as lead compounds in the development of novel therapeutic agents against diseases like hepatitis C .
Agriculture: Pesticide Development
In the agricultural sector, 2-Phenylthiomorpholine could be investigated for the development of new pesticides. The compound’s chemical properties may allow it to interact with specific biological pathways in pests, providing a targeted approach to crop protection. While direct applications in agriculture are not yet established, the exploration of similar heterocyclic compounds in nanopesticides indicates a potential pathway for research .
Material Science: Polymer Synthesis
The field of material science could benefit from the incorporation of 2-Phenylthiomorpholine in the synthesis of polymers. Its potential to react with various agents could lead to the development of novel materials with specific properties, such as enhanced durability or conductivity. Research into polythiols, for example, highlights the relevance of thiol-containing compounds in material applications .
Environmental Science: Pollution Remediation
2-Phenylthiomorpholine may have applications in environmental science, particularly in pollution remediation. Spectroscopic techniques, which are crucial for the qualitative analysis and detection of pollutants, could be enhanced by the compound’s unique properties, aiding in the identification and disposal of environmental contaminants .
Biochemistry: Enzyme Inhibition
In biochemistry, 2-Phenylthiomorpholine could be used as an enzyme inhibitor, impacting various biochemical pathways. This application could be particularly relevant in the study of metabolic diseases or the regulation of biochemical reactions that are critical for maintaining homeostasis .
Pharmacology: Drug Discovery
Pharmacologically, 2-Phenylthiomorpholine could play a role in the discovery of new drugs. Its structure may allow it to bind to specific receptors or enzymes, modulating their activity. The compound’s potential as an Nrf2 inhibitor, for example, could make it a candidate for cancer therapy, as phenolic compounds have shown promise in this area .
Safety and Hazards
The safety information for 2-Phenylthiomorpholine indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mecanismo De Acción
Target of Action
2-Phenylthiomorpholine is a derivative of phenylmorpholine . Compounds in this class, including 2-Phenylthiomorpholine, primarily act as releasers of monoamine neurotransmitters . These neurotransmitters play crucial roles in transmitting signals in the nervous system. Some derivatives also act as agonists at serotonin receptors , and compounds with certain substitutions act as dopamine receptor agonists .
Mode of Action
As a monoamine neurotransmitter releaser, 2-Phenylthiomorpholine likely interacts with monoamine transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission. As an agonist of certain receptors, it binds to these receptors and activates them, mimicking the action of the natural neurotransmitters .
Biochemical Pathways
This can include the dopaminergic, serotonergic, and noradrenergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine .
Result of Action
The molecular and cellular effects of 2-Phenylthiomorpholine’s action would be an increase in the activity of the neurotransmitter systems it affects. This could lead to changes in neuronal firing patterns and alterations in the functioning of the neural circuits in which these neurotransmitters play a role .
Action Environment
The action, efficacy, and stability of 2-Phenylthiomorpholine can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status, age, and genetic makeup), and external factors such as temperature and pH .
Propiedades
IUPAC Name |
2-phenylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHBJDVLOEJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407436 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77082-31-6 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



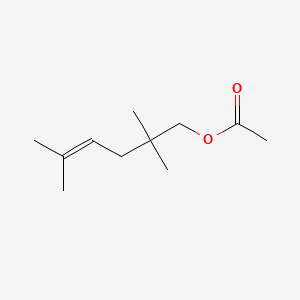

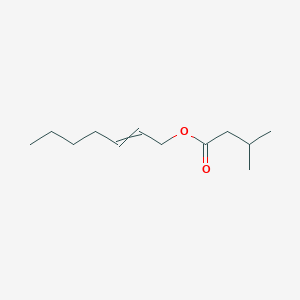

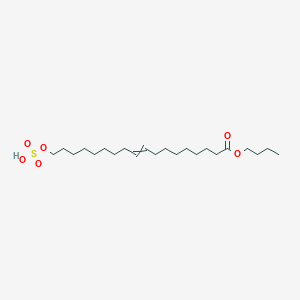
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
